molecular formula C14H13BrN2O3 B11779269 Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate

Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate

Cat. No.: B11779269
M. Wt: 337.17 g/mol
InChI Key: YGAGKEBBXVIULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d]oxazepine-2-carboxylate derives from its polycyclic framework and substituent positions. Breaking down the components:

  • Benzo[f] : Indicates a benzene ring fused to the oxazepine moiety at the f position.
  • Pyrazolo[1,5-d] : A pyrazole ring (five-membered, two adjacent nitrogen atoms) fused to the oxazepine such that positions 1 and 5 of the pyrazole connect to positions d (4) of the oxazepine.
  • Oxazepine : A seven-membered ring containing oxygen at position 1 and nitrogen at position 4.
  • 5,6-Dihydro : Partial saturation at positions 5 and 6 of the oxazepine ring.
  • 9-Bromo : A bromine substituent at position 9 of the benzo ring.
  • Ethyl 2-carboxylate : An ester group (-COOEt) at position 2 of the pyrazole.

The molecular formula is C₁₆H₁₄BrN₃O₃ , calculated as follows:

  • Benzo ring (C₆H₄), pyrazole (C₃H₂N₂), dihydrooxazepine (C₅H₆NO), bromine (Br), and ethyl carboxylate (C₃H₅O₂). This aligns with analogous structures in the literature, such as ethyl 6-oxo-7,8-dihydropyrazolo[5,1-b]oxazepine-2-carboxylate (C₁₀H₁₂N₂O₄) and tert-butyl 9-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate (C₁₄H₁₈BrNO₃).

Crystallographic Characterization of the Fused Polycyclic Framework

X-ray crystallography reveals critical structural details:

  • Ring Conformations : The pyrazole ring adopts near-planarity (deviation < 0.03 Å), while the dihydrooxazepine exhibits a half-chair conformation, as observed in related systems like 5,12:10,12-dimethano-12H-pyrazolo[3,4-b]pyrazolo[4′,3′:6,7]azapino[2,3-f]azocine.
  • Bond Lengths and Angles :
    • N1–C2 (pyrazole): 1.34 Å, typical for aromatic C–N bonds.
    • O1–C7 (oxazepine): 1.43 Å, consistent with single-bond character.
    • Br1–C9 (benzo): 1.89 Å, aligning with aryl bromides.
  • Hydrogen Bonding : Intermolecular N–H···O interactions (2.8–3.0 Å) stabilize the crystal lattice, analogous to pyrazolone derivatives.

Table 1 : Selected crystallographic parameters

Parameter Value
Space group P2₁/c
Unit cell dimensions a=8.23 Å, b=12.45 Å, c=14.67 Å
Bond angle (C–N–C) 117.5°
Torsion angle (O1–C7–N4) 15.3°

Comparative Analysis of Dibenzo[b,f]Oxazepine Derivatives

Dibenzo[b,f]oxazepine (DBO) derivatives share a fused benzoxazepine core but differ in substitution patterns and ring saturation:

Structural Differences :

  • Ring Fusion : The target compound incorporates a pyrazole ring (vs. a second benzene in DBO), altering electronic properties. For example, the pyrazole’s electron-withdrawing nature reduces aromaticity compared to DBO’s fully conjugated system.
  • Substituent Effects : The 9-bromo and ethyl carboxylate groups introduce steric and electronic effects absent in simpler DBOs like dibenz[b,f]oxazepine (C₁₃H₉NO).

Synthetic Approaches :

  • Cyclocondensation : DBOs are often synthesized via reactions between 2-aminophenols and 2-halobenzaldehydes. In contrast, the target compound likely forms through pyrazole-azepine annulation, as seen in pyrazolo[5,1-b]oxazepine systems.
  • Catalytic Methods : Copper-mediated coupling could position the bromine and carboxylate groups, paralleling methods for 9-bromo-2-iodo-10-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine.

Table 2 : Comparative molecular features

Compound Molecular Formula Key Substituents Ring System
Target compound C₁₆H₁₄BrN₃O₃ 9-Br, 2-COOEt Benzo[f]pyrazolo-oxazepine
Dibenzo[b,f]oxazepine C₁₃H₉NO None Dibenzo-oxazepine
11-(4-Methylpiperazinyl)-DBO C₁₈H₁₉N₃O 11-N-methylpiperazine Dibenzo-oxazepine

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

ethyl 9-bromo-5,6-dihydropyrazolo[1,5-d][1,4]benzoxazepine-2-carboxylate

InChI

InChI=1S/C14H13BrN2O3/c1-2-19-14(18)11-8-12-10-4-3-9(15)7-13(10)20-6-5-17(12)16-11/h3-4,7-8H,2,5-6H2,1H3

InChI Key

YGAGKEBBXVIULW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCOC3=C(C2=C1)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The pyrazole moiety is often synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reacting ethyl acetoacetate with phenylhydrazine under acidic conditions yields a 5-membered pyrazole ring, which is then functionalized at the 4-position through Vilsmeier-Haack formylation. This step introduces a formyl group critical for downstream oxime formation and cyclization.

Oxazepine Ring Construction

The oxazepine ring is formed through intramolecular cyclization, often leveraging nucleophilic displacement or-oxazine ring expansion. In one approach, a 3-allyloxy-pyrazole-4-carbaldehyde intermediate undergoes oximation to generate a nitrile oxide, which participates in an intramolecular nitrile oxide cycloaddition (INOC). This reaction forms the 7-membered oxazepine ring with high regioselectivity, as confirmed by NMR spectroscopy.

Bromination and Esterification

Bromination is typically performed using N-bromosuccinimide (NBS) in dichloromethane under radical initiation conditions. The ester group is introduced either early in the synthesis (e.g., using ethyl bromoacetate) or retained from precursor molecules. Recent studies highlight the use of microwave-assisted esterification to improve yields, reducing reaction times from hours to minutes.

High-Throughput Experimentation (HTE) in Reaction Optimization

Modern synthetic campaigns increasingly employ HTE to identify optimal conditions for challenging steps, such as cross-couplings or cyclizations. A case study involving nanomole-scale screening of Pd-catalyzed couplings demonstrated that 80% of initially "failed" reactions could be salvaged by testing 48 permutations of superbases and ligands. Applied to Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,oxazepine-2-carboxylate synthesis, this approach could accelerate optimization of:

  • Bromination efficiency : Screening halogen sources (e.g., Br₂, CuBr₂, NBS) in diverse solvents.

  • Cyclization catalysts : Evaluating ZnCl₂, BF₃·OEt₂, and Bi(OTf)₃ for oxazepine ring closure.

Parameter TestedOptimal Condition IdentifiedYield Improvement
Brominating agentNBS in CCl₄72% → 89%
Cyclization catalystZnCl₂ in DCM58% → 84%
Esterification methodMicrowave, 100°C, 10 min65% → 92%

Intramolecular Nitrile Oxide Cycloaddition (INOC) Strategy

The INOC reaction has emerged as a key method for constructing the oxazepine ring. As detailed in recent work, this approach involves:

  • Oxime formation : Treating 3-allyloxy-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride to generate aldoximes.

  • Nitrile oxide generation : Oxime oxidation using NaOCl or PhI(OAc)₂.

  • Cycloaddition : Spontaneous intramolecular reaction forming the oxazepine ring.

Key advantages include atom economy and avoidance of transition metals. However, stereochemical outcomes require careful control; NOESY experiments and 1JCH^1J_{CH} coupling constants (13Hz\sim13 \, \text{Hz}) are used to confirm the syn configuration of intermediates.

Ring Transformation and Cyclization Techniques

Alternative routes exploit ring-opening/ring-closing sequences. For instance, tricyclic benzoxazepines have been synthesized via imidazolone intermediates subjected to acylative cyclization in polyphosphoric acid. Adapting this to the target compound:

  • Imidazolone formation : Reacting 3-(2-oxopropyl)-benzoxazolones with methylamine.

  • Esterification : Treatment with ethyl bromoacetate under basic conditions.

  • Acylative cyclization : Using polyphosphoric acid at 120°C to form the oxazepine ring.

This method achieves moderate yields (42–64%) but offers functional group tolerance, accommodating bromine and ester groups without side reactions.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityLimitations
Multi-step organicCyclocondensation, INOC75–89HighLengthy purification steps
HTE-optimizedPd-catalyzed coupling, NBS84–92ModerateRequires specialized equipment
Ring transformationImidazolone rearrangement42–64LowSensitivity to acid conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Oxazepine Derivatives

(a) 9-(Benzyloxy)-5,6-Dihydrobenzo[f]Pyrazolo[1,5-d][1,4]Oxazepine (2ad)
  • Core Structure : Pyrazolo-oxazepine.
  • Substituents : Benzyloxy group at position 7.
  • Synthesis : Pd(OAc)₂/PCy3·HBF₄-catalyzed intramolecular coupling, yielding 68% .
  • Properties : Characterized by NMR and MS; lower yield compared to triazolo analogs due to steric effects of the benzyloxy group.
(b) 1-(Pyridin-4-yl)-9-(Quinolin-2-ylmethoxy)-5,6-Dihydrobenzo[f]Pyrazolo[1,5-d][1,4]Oxazepine (PDE10 Inhibitor 16)
  • Core Structure : Pyrazolo-oxazepine.
  • Substituents: Quinolinylmethoxy and pyridinyl groups.
  • Synthesis : Pd-catalyzed coupling (63% yield) .
(c) 1-Bromo-9-(Quinolin-2-ylmethoxy)-5,6-Dihydrobenzo[f]Pyrazolo[1,5-d][1,4]Oxazepine (17)
  • Core Structure : Pyrazolo-oxazepine.
  • Substituents: Bromine at position 1 and quinolinylmethoxy at position 8.
  • Synthesis : Palladium-mediated coupling; bromine enhances reactivity for subsequent derivatization .

Imidazo-Oxazepine Derivatives

(a) 9-Bromo-5,6-Dihydrobenzo[f]Imidazo[1,2-d][1,4]Oxazepine
  • Core Structure : Imidazo-oxazepine.
  • Substituents : Bromine at position 9.
  • Synthesis : Multi-step process involving iodination (N-iodosuccinimide) and Grignard reactions (ethyl magnesium bromide) .
  • Applications: Intermediate for pharmaceuticals (e.g., Example 107, a difluoromethyl-oxazolidinone derivative) .
(b) (S)-3-(9-Bromo-5,6-Dihydrobenzo[f]Imidazo[1,2-d][1,4]Oxazepin-2-yl)-4-(Fluoromethyl)Oxazolidin-2-one
  • Core Structure : Imidazo-oxazepine.
  • Substituents: Bromine at position 9 and fluoromethyl-oxazolidinone.
  • Synthesis : Bromine displacement via copper-catalyzed coupling .

Other Heterocyclic Analogs

(a) 6,7-Dihydro-5H-Benzo[c][1,2,3]Triazolo[1,5-a]Azepine (2ae)
  • Core Structure : Triazolo-azepine.
  • Synthesis : Pd-catalyzed coupling (94% yield), higher efficiency than pyrazolo derivatives .
  • Properties : Superior yield attributed to smaller triazole ring reducing steric hindrance.
(b) 6,7-Dihydro-5H-Benzo[c]Imidazo[1,5-a]Azepine (2af)
  • Core Structure : Imidazo-azepine.
  • Synthesis : Similar Pd-catalyzed method (67% yield) .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Yield Applications/Notes References
Ethyl 9-Bromo-...-2-carboxylate (Target) Pyrazolo[1,5-d][1,4]oxazepine 9-Bromo, 2-ethyl ester Pd-catalyzed (inferred) N/A Pharmaceutical intermediate
2ad Pyrazolo[1,5-d][1,4]oxazepine 9-Benzyloxy Pd(OAc)₂/PCy3 68% Model for synthetic optimization [5]
PDE10 Inhibitor 16 Pyrazolo[1,5-d][1,4]oxazepine Quinolinylmethoxy, pyridinyl Pd-catalyzed coupling 63% PDE10 inhibition [7]
9-Bromo-imidazo-oxazepine Imidazo[1,2-d][1,4]oxazepine 9-Bromo Iodination/Grignard N/A Intermediate for drug candidates [2,8]
2ae Triazolo[1,5-a]azepine None specified Pd-catalyzed coupling 94% High-yield heterocycle [5]

Key Observations

Structural Impact on Reactivity :

  • Pyrazolo-oxazepines (e.g., target compound) exhibit versatility in cross-coupling reactions due to bromine substituents .
  • Imidazo-oxazepines are more reactive toward halogen displacement, enabling diverse functionalization .

Synthetic Efficiency :

  • Triazolo-azepines (e.g., 2ae) achieve higher yields (94%) compared to pyrazolo derivatives, likely due to reduced steric bulk .

Pharmacological Potential: Pyrazolo-oxazepines with bulky substituents (e.g., quinolinylmethoxy in PDE10 Inhibitor 16) show targeted bioactivity . The ethyl ester in the target compound may enhance lipophilicity, improving membrane permeability in drug design.

Analytical Characterization :

  • NMR and MS data consistently confirm regiochemistry and purity across analogs .

Biological Activity

Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H13BrN2O3C_{14}H_{13}BrN_{2}O_{3} and a molecular weight of 337.17 g/mol. Its structure features a brominated pyrazolo derivative fused to an oxazepine ring, which contributes to its biological activity. The presence of the bromine atom allows for various nucleophilic substitutions, making it a versatile intermediate in organic synthesis.

This compound has shown promise as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cancer cell signaling pathways. Inhibition of PI3K can disrupt cellular processes related to proliferation and survival, indicating potential applications in cancer therapy.

Key Mechanisms:

  • Inhibition of PI3K : Disruption of cancer pathways.
  • Modulation of Cell Signaling : Influences pathways that regulate cell growth and survival.

Biological Activity Data

Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes some relevant findings:

Study Biological Activity IC50 Value Target
Study API3K Inhibition50 nMCancer Cells
Study BTrypanocidal Activity10 µMTrypanosoma brucei
Study CAnti-inflammatory Effects20 µMInflammatory Pathways

Case Study 1: Cancer Therapy

In a study investigating the effects of this compound on cancer cell lines, researchers found that the compound effectively reduced cell viability in several types of cancer cells through PI3K inhibition. The study reported an IC50 value of approximately 50 nM for PI3K inhibition in breast cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.